Niguldipine hydrochloride, (+/-)-

Adrenergic Pharmacology Receptor Binding Assays Cardiovascular Research

Studying α1A-adrenoceptor signaling without confounding L-type Ca2+ channel blockade demands a uniquely selective tool. Niguldipine hydrochloride, (+/-)- delivers picomolar α1A affinity (Ki=0.16 nM) - orders of magnitude below its Ca2+ channel IC50 (0.4 µM). • Selective α1A antagonism at 0.1-10 nM enables clean mechanistic studies without off-target Ca2+ channel block. • Irreversible T-type Ca2+ channel inhibition supports stable, long-term knockdown models in neuronal cell lines. • 28-fold enantiomer stereoselectivity provides paired tools for stereospecific vascular pharmacology. Supplied with full analytical documentation; global shipping to qualified research institutions.

Molecular Formula C36H40ClN3O6
Molecular Weight 646.2 g/mol
CAS No. 119934-51-9
Cat. No. B1662672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiguldipine hydrochloride, (+/-)-
CAS119934-51-9
Synonyms1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 3-[3-(4,4-diphenyl-1-piperidinyl)propyl] 5-methyl ester, monohydrochloride
Molecular FormulaC36H40ClN3O6
Molecular Weight646.2 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl
InChIInChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H
InChIKeyMHOSUIMBPQVOEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Niguldipine Hydrochloride: Dual Pharmacology


Niguldipine hydrochloride, (+/-)- (CAS 119934-51-9) is a racemic dihydropyridine derivative with a unique dual pharmacological profile, functioning as both a potent, selective α1A-adrenoceptor antagonist and a less potent blocker of L- and T-type voltage-gated calcium channels [1]. This single molecular entity combines two distinct mechanisms relevant to the regulation of vascular tone and neuronal excitability, distinguishing it from classic dihydropyridines that primarily act as calcium channel blockers [2]. Its utility in research settings stems from its ability to selectively dissect α1A-adrenoceptor-mediated signaling pathways and its atypical, partially irreversible inhibition of T-type calcium channels, making it a critical tool compound for advanced mechanistic studies [3].

α1A-Adrenoceptor signaling studies
T-type calcium channel inhibition research
Dual-target mechanistic dissection

Niguldipine HCl: Non-Substitutable Profile


Procuring a generic dihydropyridine or α1-antagonist cannot substitute for niguldipine hydrochloride due to its precise combination of target affinities and unique binding kinetics, which are not recapitulated by other single-target agents or even other dual-acting dihydropyridines [1]. The compound's picomolar affinity for the α1A-adrenoceptor is orders of magnitude higher than its calcium channel blocking activity, and this selective bias is critical for experiments designed to isolate α1A-mediated effects without confounding calcium channel blockade [2]. Furthermore, its enantiomers exhibit marked stereoselectivity in binding, with the (+)-enantiomer showing significantly higher affinity than the (-)-enantiomer, a property essential for studies requiring a pure, highly active stereoisomer but not a feature of all calcium channel blockers [3]. Finally, the reported irreversible nature of its T-type calcium channel block is a distinctive feature with implications for experimental washout protocols and interpretation of long-term effects, a characteristic not shared by classic dihydropyridines like nifedipine or amlodipine [4].

Selective α1A bias Not recapitulated by generic DHP calcium blockers; may alter pathway interpretation.
Stereoselective enantiomer potency Racemate or opposite enantiomer may shift affinity profile; critical for target engagement studies.
Irreversible T-type block kinetics Distinct from reversible DHPs; may affect washout protocols and long-term effect interpretation.

Niguldipine HCl: Differentiation Evidence


α1A-Adrenoceptor Antagonism vs. Prazosin

Niguldipine hydrochloride demonstrates subnanomolar affinity for the α1A-adrenoceptor, with a Ki value of 0.16 nM, positioning it among the most potent and selective antagonists for this receptor subtype [1]. While prazosin, a classic α1-antagonist, also exhibits subnanomolar affinity for cloned α1A-adrenoceptors, niguldipine's selective binding profile allows for superior discrimination between α1A and α1B subtypes, a critical advantage over less selective tools [2]. Direct comparison with 5-methylurapidil, another α1A-selective ligand, shows that (+)-niguldipine possesses greater selectivity in distinguishing α1a and α1b sites in rat renal membranes, making it a more definitive probe for subtype-specific studies [3].

α1A Antagonism
Class-level
Ki = 0.16 nM
Reported α1A-subtype selectivity context
Greater subtype discrimination vs. 5-methylurapidil reported
Adrenergic Pharmacology Receptor Binding Assays Cardiovascular Research

Dual-Target Selectivity Profile

A key quantitative differentiator for niguldipine hydrochloride is its unique target selectivity ratio. While it acts as a calcium channel blocker, its affinity for the α1A-adrenoceptor (Ki = 0.16 nM) is approximately 2,500-fold greater than its potency at L-type calcium channels (IC50 = 0.4 µM) and 5,600-fold greater than at T-type channels (IC50 = 0.9 µM) [1]. This stark contrast is not observed with prototypical dihydropyridines like nifedipine, which are potent calcium channel blockers with negligible direct α1-adrenergic activity at relevant concentrations [2]. This quantitative difference allows niguldipine to be used at low concentrations as a selective α1A-antagonist, with calcium channel blockade only becoming relevant at much higher concentrations.

Dual-Target Selectivity
Class-level
~2,500-fold (α1A/L-type)
Supports low-concentration α1A-antagonist use
Calcium channel block at higher concentrations
Calcium Channel Pharmacology Receptor Selectivity Profiling Hypertension Research

Irreversible T-Type Calcium Channel Block

Among dihydropyridine derivatives, niguldipine hydrochloride is distinguished by its reported irreversible inhibition of T-type calcium channel currents in specific neuronal and smooth muscle cell types [1]. In a comparative study, the block of T-type channels by other dihydropyridines was found to be completely reversible, with the notable exception of the block by niguldipine [2]. This irreversible binding has significant implications for experimental design, particularly in washout studies and in assessing the long-term functional consequences of T-type channel modulation.

T-Type Block Reversibility
Head-to-head
Irreversible block vs. reversible for other DHPs
Sustained T-type knockdown context
Observed in NG108-15 cells
Ion Channel Kinetics Electrophysiology Neuronal Excitability

Stereoselective Enantiomer Binding

The pharmacological activity of niguldipine is highly stereoselective. The (+)-enantiomer, (+)-niguldipine hydrochloride, binds to L-type calcium channels with a Ki of 85 pM and to α1-adrenoceptors with a Ki of 52 pM, representing a significant increase in affinity compared to the racemic mixture . Direct comparison with the (-)-enantiomer in functional cardiac studies revealed that (-)-niguldipine has an affinity and potency approximately 1-2 log units lower than the (+)-enantiomer for antagonizing the α1A-adrenoceptor-mediated positive inotropic effect [1]. This quantitative difference underscores the critical importance of enantiomeric purity for applications requiring maximal target engagement.

Enantiomer Binding Affinity
Head-to-head
(+): Ki 85 pM (L-type), 52 pM (α1)
10–100× higher affinity than (-)-enantiomer
Critical for maximal target engagement
Stereochemistry Receptor Binding Kinetics Enantiomer-Specific Pharmacology

Stereoselective Coronary Vasodilation

In a comparative study of enantiomer activity, the stereoselectivity ratio for inhibiting thromboxane-induced coronary vasoconstriction was calculated to be 28 for (+)-(S)-/(-)-(R)-niguldipine [1]. This ratio is substantially higher than those determined for felodipine (ratio of 13) and nitrendipine (ratio of 7) under the same experimental conditions [1]. This indicates that the (+)-(S)-enantiomer of niguldipine is far more effective than its (-)-(R)-counterpart and demonstrates a higher degree of stereoselective efficacy in a key vascular bed compared to other dihydropyridine enantiomers.

Coronary Vasodilation Stereoselectivity
Head-to-head
Stereoselectivity ratio 28
Reported higher stereoselectivity than felodipine, nitrendipine
Porcine coronary artery assay
Vascular Pharmacology Coronary Circulation Stereoselective Drug Action

Niguldipine HCl: Research Applications


α1A-Adrenoceptor Signaling in Cardiovascular Tissues

Given its subnanomolar affinity and selectivity for the α1A-adrenoceptor (Ki = 0.16 nM), niguldipine hydrochloride is an optimal tool for isolating and studying α1A-mediated physiological responses in isolated cardiac and vascular preparations [1]. At low nanomolar concentrations (e.g., 0.1-10 nM), it can be used to selectively antagonize α1A-mediated positive inotropy in ventricular myocardium or contraction in resistance arteries without affecting other adrenoceptor subtypes or producing significant L-type calcium channel blockade, which requires much higher concentrations (IC50 = 0.4 µM) [1]. This application is directly supported by its demonstrated ability to displace [3H]prazosin binding and selectively inhibit the α1A-mediated inotropic effect in rabbit heart [2].

T-Type Channel Silencing in Neuronal Models

The unique, irreversible blockade of T-type calcium channel currents by niguldipine hydrochloride [3] makes it a valuable compound for creating stable, long-term knockdown models of T-type channel function in vitro. Researchers studying the role of T-type channels in neuronal burst firing, pacemaker activity, or hormone secretion can pre-treat cells with niguldipine to achieve sustained inhibition, a capability not provided by other reversible dihydropyridines like nifedipine or nimodipine [4]. This is particularly relevant for studies in neuroblastoma-glioma hybrid cells and other neuronal cell lines where T-type channels are a major component of calcium influx.

α1-Adrenoceptor Subtype Mapping in Native Tissues

The high selectivity of (+)-niguldipine for α1A over α1B adrenoceptors, which is superior to that of 5-methylurapidil in certain tissue preparations [5], positions it as a definitive tool for autoradiography and binding studies aimed at mapping the distribution of α1A receptors in complex tissues such as the brain, kidney, and vasculature. Its use in competition binding assays against radioligands like [3H]prazosin or [125I]BE 2254 allows for the accurate quantification of α1A and α1B receptor populations [6]. This application is critical for understanding the physiological roles of these receptor subtypes in health and disease.

Enantiomer-Specific Pharmacology in Vascular Smooth Muscle

The pronounced stereoselectivity of niguldipine's coronary vasodilatory action, with a stereoselectivity ratio of 28 for (+)-(S)- over (-)-(R)-niguldipine [7], provides a strong rationale for using the pure enantiomers in comparative vascular pharmacology studies. Researchers can use the (+)- and (-)-enantiomers as paired tools to dissect the contribution of stereospecific binding to the functional effects on vascular tone, providing insights not obtainable with the racemic mixture alone. This application is directly supported by comparative data showing niguldipine's stereoselectivity is significantly higher than that of felodipine and nitrendipine in the same assay [7].

Application
Selection Property
Validation Focus
Cardiovascular α1A signaling studies
High α1A affinity and selectivity at low nM concentrations
Isolate α1A-mediated inotropy and vasoconstriction without Ca block
Neuronal T-type channel knockdown models
Irreversible T-type channel blockade
Sustained channel inhibition for long-term in vitro studies
α1A receptor subtype mapping
High α1A over α1B discrimination
Autoradiography and binding distribution studies
Enantiomer-specific coronary vascular studies
Pronounced stereoselectivity for (+)-enantiomer
Stereospecific vascular tone modulation

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